1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester
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Overview
Description
1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester is an organic compound with the molecular formula C14H13NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester can be achieved through a multi-step process. One common method involves the three-component reaction of isoquinoline, alkyl propiolates, and CH-acids under mild reaction conditions . This method allows for the efficient formation of the desired compound with good yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Medicine: Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound may serve as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
1-Prop-2-ynyl-1,2-dihydro-isoquinoline-2-carboxylic acid methyl ester can be compared with other isoquinoline derivatives, such as:
1-Phenylprop-2-ynyl-isoquinoline: Similar in structure but with a phenyl group instead of a prop-2-ynyl group.
1-Methyl-isoquinoline: Lacks the prop-2-ynyl group and has a methyl group instead.
1,2-Dihydro-4-methyl-3-phenylisoquinoline: Formed through cyclization reactions and has different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
112518-79-3 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 1-prop-2-ynyl-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-3-6-13-12-8-5-4-7-11(12)9-10-15(13)14(16)17-2/h1,4-5,7-10,13H,6H2,2H3 |
InChI Key |
XTLQTSIIZIQWOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CC2=CC=CC=C2C1CC#C |
Origin of Product |
United States |
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